molecular formula C18H18N4O4 B12500234 Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate

Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate

Cat. No.: B12500234
M. Wt: 354.4 g/mol
InChI Key: CRWKNNVVOKTYQX-UHFFFAOYSA-N
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Description

Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate (CAS 1942879-47-1) is a specialty organic compound with the molecular formula C18H18N4O4 and a molecular weight of 354.36 g/mol . This ester derivative features a central terephthalate core that is disubstituted with imidazol-1-yl groups at the 2 and 5 positions, and is further functionalized with ethyl ester groups . The presence of multiple nitrogen-donor imidazole rings makes this molecule a promising multitopic ligand for constructing metal-organic frameworks (MOFs) and coordination polymers . Researchers can leverage its structural features to develop novel porous materials with potential applications in gas storage, separation, and heterogeneous catalysis. The compound should be stored sealed in a dry environment at room temperature to maintain stability . According to safety information, this substance may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary use.

Properties

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

diethyl 2,5-di(imidazol-1-yl)benzene-1,4-dicarboxylate

InChI

InChI=1S/C18H18N4O4/c1-3-25-17(23)13-9-16(22-8-6-20-12-22)14(18(24)26-4-2)10-15(13)21-7-5-19-11-21/h5-12H,3-4H2,1-2H3

InChI Key

CRWKNNVVOKTYQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1N2C=CN=C2)C(=O)OCC)N3C=CN=C3

Origin of Product

United States

Preparation Methods

Reaction Overview

2,5-Di(1H-imidazol-1-yl)terephthalic acid (H₂DTA) is reacted with metal salts (e.g., Co²⁺) and imidazole derivatives (e.g., 1,4-DIB) under hydrothermal conditions to form coordination polymers. Subsequent esterification with ethanol or diethyl ether yields the diethyl ester.

Key Steps

  • Ligand Synthesis : H₂DTA is prepared via hydrothermal reaction of terephthalic acid with imidazole precursors.
  • Metal Coordination : Co²⁺ salts react with H₂DTA and co-ligands (e.g., 1,3-BMIB) at 120–140°C for 72 hours.
  • Esterification : The resulting coordination polymer is treated with ethanol or diethyl ether under acidic conditions to form the diethyl ester.

Optimized Conditions

Parameter Value/Description Source
Temperature 120–140°C (hydrothermal)
pH Control 5–6 (aqueous/ethanol mixtures)
Stoichiometry 1:1:1 (H₂DTA:metal:co-ligand)
Purification Washing with ethanol, vacuum drying

Mechanistic Insights

The imidazole groups act as bidentate ligands, coordinating with metal ions to form stable frameworks. Esterification replaces hydroxyl groups with ethyl esters, enhancing solubility and stability.

Grignard Reagent-Mediated Coupling

This approach employs organometallic reagents for direct functionalization of terephthalic acid derivatives.

Reaction Overview

2,5-Dihaloterephthalic acid reacts with imidazole Grignard derivatives under inert conditions to form the di(imidazolyl) intermediate, followed by esterification.

Key Steps

  • Grignard Preparation : Imidazole reacts with magnesium in THF to form a Grignard reagent.
  • Nucleophilic Substitution : The Grignard reagent displaces halides in 2,5-dihaloterephthalic acid at −5°C to 20°C.
  • Esterification : Treatment with ethanol or diethyl ether in the presence of acid catalysts yields the diethyl ester.

Optimized Conditions

Parameter Value/Description Source
Temperature −5°C to 20°C (Grignard addition)
Solvent Methylene chloride (DMF for quench)
Workup Aqueous NH₄Cl, extraction with DCM

Mechanistic Insights

The Grignard reagent undergoes nucleophilic aromatic substitution, replacing halogens with imidazolyl groups. Esterification is achieved via acid-catalyzed transesterification.

Solvent-Free Synthesis

This method minimizes solvent use, enhancing environmental sustainability.

Reaction Overview

Terephthalic acid derivatives react with imidazole precursors and diethyl esterifying agents under solvent-free conditions.

Key Steps

  • Imidazole Activation : Imidazole is alkylated with tert-butyl chloroacetate or similar reagents.
  • Esterification : Terephthalic acid reacts with diethyl ester precursors in the presence of bases (e.g., DBU).
  • Purification : Aqueous hydrolysis and crystallization isolate the product.

Optimized Conditions

Parameter Value/Description Source
Temperature Reflux (100°C)
Catalyst DBU or K₂CO₃
Yield >90% (high purity)

Mechanistic Insights

Solvent-free conditions promote direct esterification, reducing side reactions. DBU facilitates deprotonation and nucleophilic attack, ensuring high conversion.

Multi-Component Strecker Synthesis

This method combines aldehydes, nitriles, and imidazole derivatives in a one-pot reaction.

Reaction Overview

4-Hydroxy coumarin, aldehydes, and 2-bromoacetophenone derivatives react with imidazole catalysts to form fused heterocycles, which are esterified post-synthesis.

Key Steps

  • Knoevenagel Adduct Formation : Aldehydes condense with terephthalic acid derivatives.
  • Nucleophilic Attack : Imidazolium ylides attack the Knoevenagel adduct.
  • Cyclization : Intramolecular cyclization forms the imidazolyl core.
  • Esterification : Ethanol or diethyl ether introduces ester groups.

Optimized Conditions

Parameter Value/Description Source
Catalyst Imidazole (pKa ~14.5)
Temperature 80–100°C (microwave-assisted)
Yield 82–95%

Mechanistic Insights

Imidazole acts as both a base and a catalyst, facilitating Knoevenagel condensation and ylide formation. Microwave heating accelerates cyclization and esterification.

Copper-Mediated Halogen Exchange

This method replaces halogens in 2,5-dihaloterephthalic acid with imidazole groups.

Reaction Overview

2,5-Dihaloterephthalic acid reacts with imidazole under copper catalysis to form the di(imidazolyl) intermediate, followed by esterification.

Key Steps

  • Salt Formation : Dihaloterephthalic acid is converted to its dibasic salt with base.
  • Copper Coordination : Cu(I) or Cu(II) salts with ligands (e.g., Schiff bases) mediate halogen exchange.
  • Esterification : Acidification and treatment with ethanol yield the diethyl ester.

Optimized Conditions

Parameter Value/Description Source
Temperature 75–95°C
Ligand Schiff bases or amines
Yield >85% (high purity)

Mechanistic Insights

Copper facilitates oxidative addition and reductive elimination, enabling halogen substitution. Ligands stabilize copper intermediates, enhancing reaction efficiency.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Advantages Limitations
Hydrothermal Synthesis Co²⁺, 1,3-BMIB 120–140°C, 72 hr 70–85% Scalable, high crystallinity Requires post-synthesis esterification
Grignard Coupling Mg, THF, DMF −5°C to 20°C 60–75% Direct functionalization Air-sensitive, low solubility
Solvent-Free Synthesis DBU, ethanol Reflux, 100°C >90% Environmentally friendly Limited substrate scope
Strecker Synthesis Imidazole, aldehydes 80–100°C, microwave 82–95% One-pot, high efficiency Requires specific catalysts
Copper-Mediated Exchange Cu salts, Schiff bases 75–95°C, 6–12 hr >85% High purity, reproducibility Toxicity concerns (Cu residues)

Critical Challenges and Solutions

  • Scalability : Hydrothermal methods are scalable but require high-energy inputs. Solvent-free approaches mitigate this but may lack generality.
  • Purity Control : Grignard methods suffer from side reactions; copper-mediated routes offer better selectivity.
  • Environmental Impact : Solvent-free and microwave-assisted methods reduce waste, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-oxidized derivatives, while substitution reactions can produce a wide range of functionalized imidazole compounds .

Scientific Research Applications

Materials Science

Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate serves as a building block for the synthesis of metal-organic frameworks (MOFs). These frameworks are characterized by their high surface area and porosity, making them suitable for applications in gas storage and separation.

PropertyValue
Surface AreaHigh
PorosityHigh
StabilityEnhanced

Case Study : A study demonstrated that MOFs synthesized using this compound exhibited superior adsorption capacities for carbon dioxide compared to conventional materials. This property is crucial for carbon capture technologies.

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its ability to form stable complexes with metal ions, which can be leveraged in drug design.

Biological Activity :

  • Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis.
Activity TypeEffect
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits proliferation in specific cancer cell lines

Case Study : In vitro studies showed that this compound could effectively reduce the viability of breast cancer cells by modulating apoptotic pathways.

Catalysis

The compound is utilized as a ligand in catalytic processes due to its ability to stabilize metal ions. This application is particularly relevant in organic synthesis and environmental chemistry.

Catalyst TypeApplication
Metal ComplexesCatalyze various organic reactions
Environmental CatalystsDecompose pollutants

Case Study : A research project highlighted the use of this compound in palladium-catalyzed cross-coupling reactions, demonstrating enhanced reaction rates and yields compared to traditional ligands.

Mechanism of Action

The mechanism of action of diethyl 2,5-di(1H-imidazol-1-yl)terephthalate involves its interaction with specific molecular targets. The imidazole groups can coordinate with metal ions, forming stable complexes that exhibit unique chemical and physical properties. These interactions can influence various biological pathways and processes, making the compound a valuable tool in scientific research .

Comparison with Similar Compounds

Structural and Functional Group Comparison

Table 1: Structural Comparison of Terephthalate Derivatives

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Primary Applications
Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate C₁₈H₁₈N₄O₄ Imidazole, ester 354.36 Coordination chemistry, MOF precursors
Di(2-ethylhexyl) terephthalate (DEHT) C₂₄H₃₈O₄ Alkyl ester, terephthalate core 390.56 PVC plasticizer
Di(2-ethylhexyl) 2,5-furandicarboxylate (DEHF) C₂₀H₃₀O₆ Furan, alkyl ester 368.46 Renewable PVC plasticizer
2,5-di(1H-imidazol-1-yl)terephthalic acid (H₂DTA) C₁₄H₁₀N₄O₄ Imidazole, carboxylic acid 298.25 MOF construction, fluorescence

Key Observations :

  • Imidazole vs. Alkyl/Furan Groups : Unlike DEHT and DEHF, which prioritize alkyl/furan groups for polymer compatibility, the imidazole rings in this compound enable nitrogen coordination, making it suitable for metal-ligand interactions in MOFs or catalysis .
  • Ester vs.
Performance in Coordination Chemistry

Table 2: MOF-Related Properties of Terephthalate Derivatives

Compound Coordination Sites Observed Applications Key Findings
H₂DTA (acid form) Carboxylate, imidazole Zn-MOFs with fluorescence Exhibits strong blue emission under UV
This compound Ester, imidazole Potential precursor for H₂DTA Ester hydrolysis may yield H₂DTA for MOFs
1-(4-(1H-imidazol-1-yl)-2,5-dimethylphenyl)-1H-imidazole Imidazole Uranyl terephthalate frameworks Acts as cavity-filling agent in polycatenated frameworks

Key Observations :

  • Role in Uranyl Systems: While imidazole derivatives like 1-(4-(1H-imidazol-1-yl)-2,5-dimethylphenyl)-1H-imidazole template uranyl polycatenated frameworks via non-coordinating interactions , this compound’s ester groups may limit direct coordination, favoring precursor roles.
  • Fluorescence in MOFs : H₂DTA-based Zn-MOFs exhibit fluorescence due to carboxylate-imidazole synergies ; the ester derivative lacks this property but could serve as a synthetic intermediate.
Industrial and Environmental Relevance

DEHT vs. DEHF in Plasticizers :

  • DEHT (fossil-based) and DEHF (bio-based) are terephthalate/furan-dicarboxylate esters used as PVC plasticizers. Blends of DEHT/DEHF show low migration (<1% weight loss) and enhanced elongation at break (>300%) .
  • This compound: Not directly used in plasticizers, but its imidazole groups could theoretically interact with polymers via hydrogen bonding.

Biological Activity

Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate (DEDIT) is a compound of increasing interest due to its potential biological activities. This article synthesizes current research findings on the biological activity of DEDIT, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its imidazole functional groups attached to a terephthalate backbone. This structure enhances its interaction with biological targets due to the presence of nitrogen-containing heterocycles, which are known for their diverse biological activities.

Research Findings

A summary of relevant studies is presented in the following table:

Study ReferenceBiological ActivityFindings
AntihypertensiveImidazole derivatives showed affinity for imidazoline binding sites, indicating potential cardiovascular effects.
AntimicrobialCompounds with imidazole exhibited significant antibacterial activity against various strains, suggesting DEDIT may have similar properties.
Synthesis of MOFsDEDIT can be utilized as a monomer in the synthesis of metal-organic frameworks (MOFs), highlighting its versatility in material science and potential biomedical applications.

Case Studies

  • Antimicrobial Efficacy : A study evaluated several imidazole derivatives for their antimicrobial effectiveness. While specific data on DEDIT was not available, related compounds demonstrated minimum inhibitory concentrations (MIC) as low as 16 mg/mL against Bacillus subtilis . This suggests that DEDIT could also possess similar antimicrobial potency.
  • Antitumor Potential : In a comparative analysis of various imidazole-based compounds against human cancer cell lines, certain derivatives showed promising results in reducing cell viability at concentrations around 10 µM . Further investigation into DEDIT could elucidate its specific effects on cancer cells.

Future Directions

Further research is warranted to fully understand the biological activity of this compound. Key areas for future studies include:

  • In vitro and In vivo Studies : Comprehensive testing on various cancer cell lines and pathogenic microorganisms will help establish the efficacy and safety profile of DEDIT.
  • Mechanistic Studies : Investigating the specific molecular targets and pathways affected by DEDIT will provide insights into its pharmacological potential.
  • Formulation Development : Exploring different formulations could enhance the bioavailability and therapeutic efficacy of DEDIT in clinical settings.

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